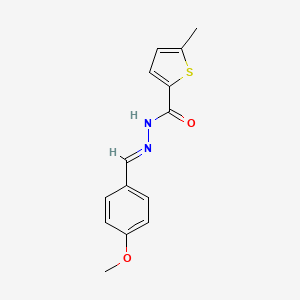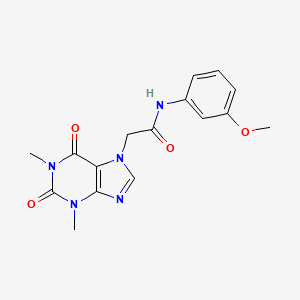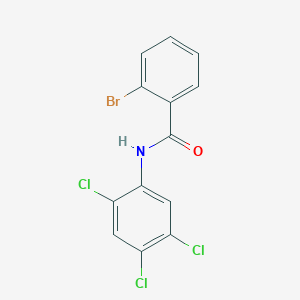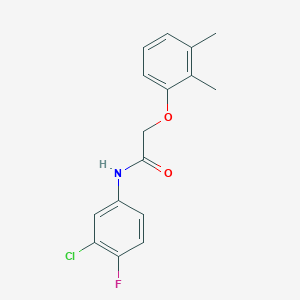![molecular formula C20H15N3O4 B5707118 N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)
N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide, commonly known as Boc-NHN-4-NO2-Ph, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of benzene and has a unique chemical structure that makes it a promising candidate for research in the fields of biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of Boc-NHN-4-NO2-Ph involves the inhibition of enzymes that are involved in various biochemical pathways. This compound is a reversible inhibitor of carboxypeptidase A, which is an enzyme that plays a key role in the digestion of proteins. Boc-NHN-4-NO2-Ph binds to the active site of carboxypeptidase A, preventing the enzyme from breaking down proteins.
Biochemical and Physiological Effects:
Boc-NHN-4-NO2-Ph has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of carboxypeptidase A in a dose-dependent manner. Boc-NHN-4-NO2-Ph has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boc-NHN-4-NO2-Ph in lab experiments is its specificity for carboxypeptidase A. This compound is a reversible inhibitor of carboxypeptidase A and does not inhibit other enzymes. However, one of the limitations of using Boc-NHN-4-NO2-Ph in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Boc-NHN-4-NO2-Ph. One area of research is the development of new drugs for the treatment of inflammatory diseases. Boc-NHN-4-NO2-Ph has been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs. Another area of research is the study of the mechanism of action of Boc-NHN-4-NO2-Ph. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in various scientific research applications.
Méthodes De Synthèse
The synthesis of Boc-NHN-4-NO2-Ph involves several steps. The first step is the protection of the amine group of 4-nitroaniline with a Boc (tert-butoxycarbonyl) group. This is followed by the reaction of the protected amine with 2-biphenylcarbonyl chloride to obtain Boc-NHN-Ph-2-COCl. The final step involves the reaction of Boc-NHN-Ph-2-COCl with sodium azide to obtain Boc-NHN-4-NO2-Ph. The synthesis of Boc-NHN-4-NO2-Ph requires careful attention to detail and the use of specialized equipment to ensure the purity of the final product.
Applications De Recherche Scientifique
Boc-NHN-4-NO2-Ph has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of biochemistry, where it has been used as a substrate for enzymes such as carboxypeptidase A. Boc-NHN-4-NO2-Ph has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c21-19(15-10-12-16(13-11-15)23(25)26)22-27-20(24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXAXOXOQREILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(biphenyl-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)



![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)

![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)
![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)